
7-Methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.224. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Excited State Hydrogen Atom Transfer in Solvent Wire Clusters
Excited state hydrogen atom transfer (ESHAT) reactions along unidirectionally hydrogen bonded solvent ‘wire’ clusters, attached to aromatic ‘scaffold’ molecules like 7-hydroxyquinoline, demonstrate a fundamental mechanism of hydrogen atom mobility in excited states. These processes, investigated through a combination of experimental and theoretical approaches, shed light on the driving forces behind enol to keto tautomerization, crucial for understanding the behavior of complex molecular systems in excited states (Manca, Tanner, & Leutwyler, 2005).
Enzymatic Degradation of Organic Pollutants
The role of enzymes, in conjunction with redox mediators, in the degradation of recalcitrant organic pollutants presents a promising avenue for the remediation of industrial wastewater. By enhancing the substrate range and efficiency of degradation, these enzymatic systems offer a sustainable approach to mitigating the environmental impact of persistent organic contaminants (Husain & Husain, 2007).
Insights into 8-Hydroxyquinoline Derivatives
The study of 8-hydroxyquinoline derivatives, including their metal chelation properties, highlights significant potential for the development of novel pharmaceuticals targeting a range of diseases from cancer to neurodegenerative disorders. This body of research underscores the importance of synthetic modification of such compounds for creating more effective therapies (Gupta, Luxami, & Paul, 2021).
Antioxidant Properties of Ethoxyquin Analogues
Investigations into the antioxidant ethoxyquin and its analogues, particularly in the context of fish meal preservation, demonstrate the critical role of specific molecular structures in enhancing oxidative stability. This research not only informs the food industry but also provides insights into the development of more effective antioxidants for various applications (de Koning, 2002).
Metabolism of 8-Aminoquinoline Antimalarial Agents
The metabolic pathways and potential toxicity of 8-aminoquinoline antimalarial agents underscore the complex interplay between drug efficacy and safety. This area of study highlights the need for comprehensive understanding of drug metabolism to mitigate adverse effects while maximizing therapeutic benefits (Strother, Fraser, Allahyari, & Tilton, 1981).
Branched Chain Aldehydes in Food Flavour
The production and breakdown pathways of branched chain aldehydes, crucial for flavor in foods, reveal the intricate biochemical processes underlying food aroma and taste. This knowledge is vital for the food industry in developing products with desired sensory attributes (Smit, Engels, & Smit, 2009).
Propiedades
IUPAC Name |
7-methoxy-1-methyl-2-oxoquinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-13-11-6-10(16-2)4-3-8(11)5-9(7-14)12(13)15/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZZQHXFNKXDHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)OC)C=C(C1=O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
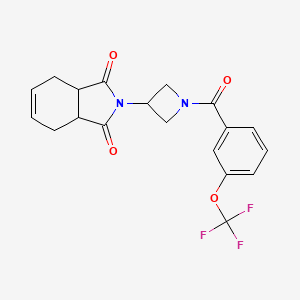

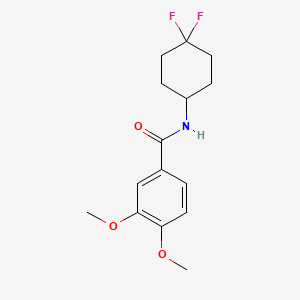
![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2713159.png)
![ethyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-3-carboxylate](/img/structure/B2713160.png)
![2-{5-Ethylthieno[2,3-b]thiophen-3-yl}acetic acid](/img/structure/B2713163.png)
![2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2713165.png)
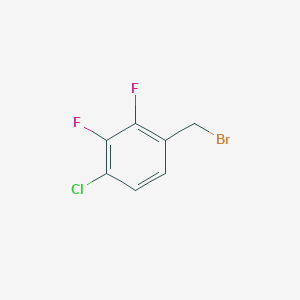
![ethyl 2-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylthiazole-5-carboxylate](/img/structure/B2713169.png)
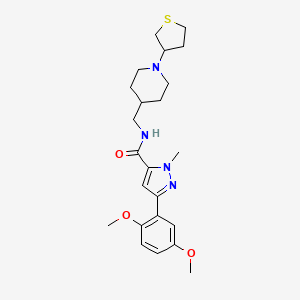
![9-(4-methoxyphenyl)-1-methyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2713173.png)
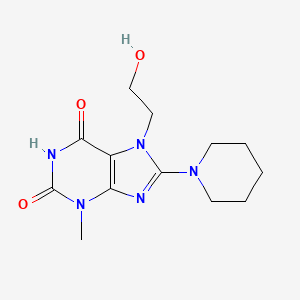

![2,4-dimethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiazole-5-carboxamide](/img/structure/B2713177.png)
